molecular formula C16H22ClNO3 B078127 4-Hydroxypropranolol HCl CAS No. 14133-90-5

4-Hydroxypropranolol HCl

Cat. No. B078127
CAS RN: 14133-90-5
M. Wt: 311.8 g/mol
InChI Key: ROUJENUXWIFONU-UHFFFAOYSA-N
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Description

4-Hydroxypropranolol hydrochloride is a synthetic beta-adrenergic receptor-blocking agent . It is an active metabolite of Propranolol . The empirical formula is C16H21NO3·HCl .


Synthesis Analysis

Propranolol synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Glucuronidation of propranolol and its equipotent phase I metabolite 4-hydroxypropranolol is performed by all 19 members of the human UGT1 and UGT2 families .


Molecular Structure Analysis

The molecular formula of 4-Hydroxypropranolol hydrochloride is C16H21NO3·HCl . Its molecular weight is 311.80 .


Chemical Reactions Analysis

4-Hydroxypropranolol is formed from propranolol by the cytochrome P450 (CYP) isoform CYP2D6 . UGT1A7, UGT1A9, UGT1A10, and UGT2A1 were found to glucuronidate propranolol .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxypropranolol hydrochloride is 311.80 . It is a stable, white, crystalline solid which is readily soluble in water and ethanol .

Mechanism of Action

Target of Action

4-Hydroxypropranolol Hydrochloride, a metabolite of Propranolol, primarily targets beta-adrenergic receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .

Mode of Action

When these receptor sites are blocked, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .

Biochemical Pathways

4-Hydroxypropranolol Hydrochloride is involved in several biochemical pathways. It undergoes glucuronidation, a process catalyzed by the human UGT1 and UGT2 families . This process enhances the compound’s water solubility, facilitating its excretion via urine or bile .

Pharmacokinetics

4-Hydroxypropranolol Hydrochloride is extensively metabolized in the liver . The primary metabolic pathways include aromatic hydroxylation, N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . The compound’s half-life ranges from 3 to 6 hours .

Result of Action

The action of 4-Hydroxypropranolol Hydrochloride results in decreased heart rate, myocardial contractility, and blood pressure . This leads to a reduction in myocardial oxygen demand, making it effective in the treatment of conditions like hypertension, angina, and atrial fibrillation .

Action Environment

The action of 4-Hydroxypropranolol Hydrochloride can be influenced by various environmental factors. For instance, cigarette smoking has been shown to increase the clearance of propranolol, resulting in decreased plasma concentrations . Additionally, the compound’s action may be affected by the patient’s genetic makeup, specifically variations in the genes encoding for the enzymes involved in its metabolism .

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUJENUXWIFONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10476-53-6 (Parent)
Record name 4-Hydroxypropranolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40388470, DTXSID70931074
Record name 4-Hydroxypropranolol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypropranolol HCl

CAS RN

14133-90-5, 69233-16-5
Record name 4-Hydroxypropranolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14133-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypropranolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypropranolol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the relationship between (R)-propranolol and (R)-4-hydroxypropranolol in the context of thyroid hormone metabolism?

A1: (R)-propranolol is known to inhibit the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. This study investigated whether (R)-4-hydroxypropranolol, a primary metabolite of (R)-propranolol, exhibits a similar or even more potent effect on this process. The researchers synthesized (R)-4-hydroxypropranolol and tested its effects on thyroid hormone levels in hyperthyroid patients. []

Q2: Did the researchers observe any impact of (R)-4-hydroxypropranolol on thyroid hormone levels in the study participants?

A2: Despite its structural similarity to (R)-propranolol, the study found that (R)-4-hydroxypropranolol did not significantly alter thyroid hormone parameters in the hyperthyroid patients, even at a dosage of 75 mg per day. [] This suggests that the metabolic conversion of (R)-propranolol to (R)-4-hydroxypropranolol might lead to a loss of its inhibitory effect on peripheral T4 to T3 conversion.

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